molecular formula C18H16N6O2 B11013306 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11013306
M. Wt: 348.4 g/mol
InChI Key: YFACBKZHMKDTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features a quinazolinone core linked to a triazolopyridine moiety through an acetamide bridge

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O2/c25-17(11-23-12-20-14-6-2-1-5-13(14)18(23)26)19-9-8-16-22-21-15-7-3-4-10-24(15)16/h1-7,10,12H,8-9,11H2,(H,19,25)

InChI Key

YFACBKZHMKDTBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinazolinone core, followed by the introduction of the triazolopyridine group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can modify the triazolopyridine moiety, potentially altering its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a quinazoline core and a triazolopyridine moiety. Its molecular formula is C17H18N6OC_{17}H_{18}N_{6}O with a molecular weight of approximately 354.4 g/mol. The combination of these heterocyclic systems contributes to its diverse biological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide have demonstrated significant antimicrobial properties. For instance, studies have shown that quinazoline derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disrupting cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Properties

The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Similar quinazoline-based compounds have been investigated for their ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM for various derivatives against TS proteins . Such findings suggest that This compound may exhibit similar anticancer efficacy.

Enzyme Inhibition

The compound's interaction with specific enzymes is noteworthy. It may act as an inhibitor for various kinases and phosphatases involved in cancer proliferation and survival pathways. The dual-targeting ability stemming from both the quinazoline and triazole-pyridine components enhances its potential effectiveness compared to other single-target compounds .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and biological evaluation of quinazoline derivatives reported promising antimicrobial activity for compounds structurally related to This compound . The disc diffusion method revealed effective inhibition zones against tested bacterial strains, indicating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation involving a series of quinazoline derivatives, researchers assessed their cytotoxicity against various cancer cell lines. The results indicated that specific modifications in the structure significantly enhanced anticancer activity. The findings support the hypothesis that the incorporation of triazole-pyridine moieties could further improve therapeutic outcomes by targeting multiple cancer-related pathways simultaneously .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and triazolopyridine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various cellular pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and triazolopyridine-based molecules. Compared to these, 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a hybrid molecule that combines the quinazoline and triazole moieties, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Synthesis

The compound can be represented with the following chemical structure:

  • Chemical Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 269.29 g/mol

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives, followed by the introduction of the triazole group through cyclization reactions. The specific synthetic pathways can vary but generally include refluxing appropriate precursors in suitable solvents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of quinazoline and triazole compounds. The synthesized derivatives, including our compound of interest, were tested against a range of pathogens using the tube dilution method.

Key Findings:

  • In vitro Antimicrobial Activity : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ciprofloxacin and fluconazole .
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 3.09 to 500 µg/mL depending on the specific derivative tested against various microorganisms.

Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay on different cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was primarily tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results : It demonstrated moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation, although it was less potent than standard chemotherapeutic agents like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies were performed to understand the binding affinity and interaction profiles of the compound with target proteins involved in cancer pathways.

Key Findings:

  • Binding Affinity : The docking simulations suggested favorable interactions between the compound and key targets such as EGFR (epidermal growth factor receptor), which is crucial for cancer cell growth and survival.
  • Active Site Interaction : The compound showed a good fit within the active site of EGFR, indicating potential as an inhibitor .

Study 1: Antimicrobial Activity Assessment

In a study published in 2019, various quinazoline derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds similar to our target exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .

Study 2: Anticancer Efficacy

A comprehensive study conducted in 2021 evaluated several quinazoline derivatives for their anticancer effects. The results indicated that while many compounds showed promise, those incorporating triazole structures had enhanced activity against MCF-7 cells, suggesting a synergistic effect between these moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.